2-Isobutylmorpholine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Isobutylmorpholine is represented by the InChI code: 1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 . The molecular weight is 143.23 .Physical And Chemical Properties Analysis
2-Isobutylmorpholine is a liquid at room temperature . It has a molecular weight of 155.23 g/mol and a boiling point of 195-196°C. It is soluble in water, ethanol, and ether.Scientific Research Applications
Removal of Heavy Metals from Aqueous Solutions
Studies on the removal of heavy metals like Cd(II) from aqueous solutions using various adsorbents indicate the importance of chemical compounds in environmental management. The process involves adsorption mechanisms, where the efficiency is influenced by factors such as adsorbent type, pH, interaction time, and temperature. These principles could be relevant when considering the applications of 2-Isobutylmorpholine in similar environmental contexts (Gupta & Bhattacharyya, 2006).
Biosorbent for Removing Pesticides from Wastewater
The use of low-cost biosorbents derived from local agro-industry for the removal of pesticides from wastewaters showcases an innovative approach to mitigating water pollution. The efficiency of these biosorbents could hint at the potential utility of 2-Isobutylmorpholine in similar applications, where its properties might be harnessed to improve water quality (Boudesocque et al., 2008).
Pharmaceutical Research and Development
While the specific application of 2-Isobutylmorpholine in pharmaceutical research is not directly mentioned, understanding the mechanisms of various compounds on neurotransmitter-gated ion channels or as imaging agents in medical diagnostics could offer insights into how 2-Isobutylmorpholine might be researched for similar or adjunctive uses in pharmaceutical sciences (Hara & Harris, 2002); (Lin et al., 2010).
Adsorption Studies for Dye Removal from Water
The potential use of kaolin and other adsorbents for dye removal from aqueous solutions through adsorption studies underscores the relevance of chemical compounds in environmental remediation efforts. The methodologies and outcomes of these studies could be analogous to research avenues for 2-Isobutylmorpholine in addressing industrial dye pollutants (Nandi et al., 2009).
Polymerization and Material Science
Research on the polymerization of specific compounds for creating biocompatible materials, such as through atom transfer radical polymerization, highlights the intersection of chemical synthesis and material science. Such studies may illuminate pathways for leveraging 2-Isobutylmorpholine in the development of new materials with specific properties (Favier et al., 2004).
properties
IUPAC Name |
2-(2-methylpropyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXEVBVCNVVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609888 | |
Record name | 2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylmorpholine | |
CAS RN |
927801-14-7 | |
Record name | 2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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